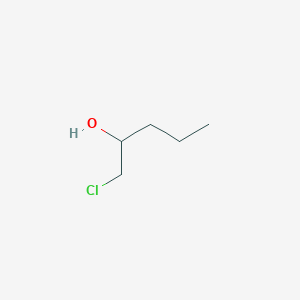
Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the thiadiazole family, characterized by the presence of a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. This compound displays a variety of chemical properties due to its unique molecular structure, making it of interest in fields such as medicinal chemistry, biochemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:
Synthesis of 5-(3-phenylureido)-1,3,4-thiadiazole: Starting with phenylisothiocyanate and thiosemicarbazide, these reactants undergo cyclization to form the thiadiazole ring.
Attachment of the acetamido group: The synthesized thiadiazole intermediate is then reacted with bromoacetic acid to introduce the thioacetamido group.
Esterification: Finally, the resultant intermediate is esterified using ethanol and an acid catalyst to yield this compound.
Industrial Production Methods: Industrial production may utilize continuous flow chemistry techniques to optimize reaction conditions and improve yield. Catalysts, solvents, and purification methods are selected to ensure high efficiency and purity of the final product.
化学反応の分析
Types of Reactions: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate can participate in various types of chemical reactions:
Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur using hydrogenation with palladium catalysts.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of the thiadiazole ring and urea moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dichloromethane.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amino derivatives.
Substitution: New compounds with varied substituents on the thiadiazole ring.
科学的研究の応用
Chemistry: In chemical research, this compound is used as a building block for designing new molecules with desired properties, especially in the synthesis of heterocyclic compounds.
Biology: Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological macromolecules to develop new therapeutic agents.
Medicine: The compound's structure allows it to bind to specific biological targets, making it a candidate for drug development
Industry: In the materials science industry, it can be utilized as a precursor for creating new materials with unique electronic or optical properties.
作用機序
The compound exerts its effects through various mechanisms, depending on the context of its use:
Biological Mechanism: Inhibits or activates enzymes by binding to their active sites, disrupting their normal function.
Molecular Targets: Specific proteins or nucleic acids that it interacts with to exert its therapeutic effects.
Pathways: Modulates pathways involved in cell signaling, growth, and apoptosis.
類似化合物との比較
When compared with other thiadiazole derivatives, Ethyl 4-(2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate showcases unique properties:
Similar Compounds: 5-(3-phenylureido)-1,3,4-thiadiazole, 4-amino-5-(3-phenylureido)-1,3,4-thiadiazole.
Uniqueness: Its specific functional groups (ureido, acetamido, and benzoate ester) contribute to its distinct chemical reactivity and biological activity.
Each step in its synthesis, reaction capabilities, and diverse applications underscores the compound's significance in various scientific and industrial domains. This detailed analysis highlights its potential and versatility in advancing knowledge and technology.
特性
IUPAC Name |
ethyl 4-[[2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S2/c1-2-29-17(27)13-8-10-15(11-9-13)21-16(26)12-30-20-25-24-19(31-20)23-18(28)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,21,26)(H2,22,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTCSDRBPDXLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2884924.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)

![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)


![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)
![(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2884936.png)

![1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethyl-6-methylphenyl)urea](/img/structure/B2884939.png)
![N-cyclopentyl-2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide](/img/structure/B2884940.png)
